Sodium 5-bromo-4-methylthiophene-2-sulfinate
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Overview
Description
Sodium 5-bromo-4-methylthiophene-2-sulfinate is a sulfur-containing compound with the molecular formula C₅H₄BrNaO₂S₂ and a molecular weight of 263.11 g/mol . This compound is known for its versatility in various chemical reactions and applications, making it a valuable reagent in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 5-bromo-4-methylthiophene-2-sulfinate, typically involves the reaction of the corresponding sulfonyl chloride with sodium sulfite . The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired sulfinate salt .
Industrial Production Methods
Industrial production of sodium sulfinates may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-bromo-4-methylthiophene-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it to thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonates, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 5-bromo-4-methylthiophene-2-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 5-bromo-4-methylthiophene-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, where it replaces other functional groups, or in electrophilic addition reactions, where it adds to electron-rich substrates . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-methylthiophene-2-sulfinate
- Sodium 5-chloro-4-methylthiophene-2-sulfinate
- Sodium 5-bromo-2-thiophenesulfonate
Uniqueness
Sodium 5-bromo-4-methylthiophene-2-sulfinate is unique due to the presence of both bromine and methyl groups on the thiophene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent for specific synthetic applications where these functional groups are required .
Properties
Molecular Formula |
C5H4BrNaO2S2 |
---|---|
Molecular Weight |
263.1 g/mol |
IUPAC Name |
sodium;5-bromo-4-methylthiophene-2-sulfinate |
InChI |
InChI=1S/C5H5BrO2S2.Na/c1-3-2-4(10(7)8)9-5(3)6;/h2H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
BKWINBVDYJJDTK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
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